molecular formula C17H20N2O2 B2616312 N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)but-2-ynamide CAS No. 2411263-15-3

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)but-2-ynamide

Cat. No.: B2616312
CAS No.: 2411263-15-3
M. Wt: 284.359
InChI Key: FDGRSKNXPLDSFU-UHFFFAOYSA-N
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Description

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)but-2-ynamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)but-2-ynamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Butanoylation: The tetrahydroquinoline core is then subjected to butanoylation using butanoyl chloride in the presence of a base such as pyridine.

    Ynamide Formation: The final step involves the formation of the ynamide by reacting the butanoylated tetrahydroquinoline with an appropriate alkyne derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butanoyl and ynamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydroquinoline core.

    Reduction: Reduced forms of the butanoyl and ynamide groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.

    N-(1-butanoyl-1,2,3,4-tetrahydroisoquinolin-4-yl)but-2-ynamide: A close analog with slight structural differences.

Uniqueness

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)but-2-ynamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1-butanoyl-3,4-dihydro-2H-quinolin-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-7-16(20)18-14-11-12-19(17(21)8-4-2)15-10-6-5-9-13(14)15/h5-6,9-10,14H,4,8,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGRSKNXPLDSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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